molecular formula C12H15FN2O2S2 B2598317 1-Ethylsulfonyl-2-[(2-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazole CAS No. 868218-48-8

1-Ethylsulfonyl-2-[(2-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazole

Cat. No.: B2598317
CAS No.: 868218-48-8
M. Wt: 302.38
InChI Key: WUHXSBLWNLTHBL-UHFFFAOYSA-N
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Description

1-Ethylsulfonyl-2-[(2-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazole is a useful research compound. Its molecular formula is C12H15FN2O2S2 and its molecular weight is 302.38. The purity is usually 95%.
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Scientific Research Applications

Ionic Liquid Properties and Applications

Research on ionic liquids, such as 1-ethyl-3-methylimidazolium bis(fluorosulfonyl)amide, highlights their unique low-viscosity properties and potential applications in lithium salt mixtures for advanced electrolyte solutions. These liquids exhibit significant ionic conductivity and self-diffusion coefficients, influenced by the molecular interactions within the liquid and with lithium salts. The theoretical and experimental analyses provide insights into the electrostatic and induction interactions that contribute to their low viscosity, making them suitable for various technological applications, including energy storage and conversion devices (Tsuzuki et al., 2010).

Synthesis and Reactivity of Imidazole Derivatives

The synthesis and crystal structure analysis of sulfonated imidazoles, such as 2-methylimidazole and 2-ethyl-4-methylimidazole sulfonated derivatives, reveal their potential in creating novel chemical structures with diverse applications. These compounds form intricate hydrogen-bonded networks and exhibit unique reactivity patterns with alkali and silver salts, showcasing their versatility in chemical synthesis and potential use in developing new materials or catalytic systems (Purdy et al., 2007).

Antibacterial Activity of Sulfone Derivatives

Sulfone derivatives containing imidazole units have demonstrated promising antibacterial activities against specific pathogens. Research into compounds such as 2-(methylsulfonyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole shows their effectiveness in combating rice bacterial leaf blight, indicating the potential of imidazole-based sulfone derivatives in agricultural and medicinal applications. These findings suggest a broader utility of such compounds in enhancing plant resistance to diseases and improving crop yields (Li Shi et al., 2015).

Electrochemical Applications

The study of quaternary salts of imidazole derivatives has unveiled their potential in treating anticholinesterase intoxication, highlighting the importance of side-chain substituents on their therapeutic efficacy. This research points to the broader applicability of imidazole derivatives in developing antidotes and therapeutic agents for chemical exposures. The electrostatic and geometric considerations in these compounds influence their interaction with biological targets, offering a pathway to designing more effective treatments (Goff et al., 1991).

Properties

IUPAC Name

1-ethylsulfonyl-2-[(2-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FN2O2S2/c1-2-19(16,17)15-8-7-14-12(15)18-9-10-5-3-4-6-11(10)13/h3-6H,2,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUHXSBLWNLTHBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCN=C1SCC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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